molecular formula C19H26N2 B12554781 4,4'-(Propane-2,2-diyl)bis(2-ethylaniline) CAS No. 144647-24-5

4,4'-(Propane-2,2-diyl)bis(2-ethylaniline)

Cat. No.: B12554781
CAS No.: 144647-24-5
M. Wt: 282.4 g/mol
InChI Key: LCWNKYNBLDIFCJ-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) is an organic compound with a complex structure that includes two ethylaniline groups connected by a propane-2,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) typically involves the reaction of 2-ethylaniline with a suitable bridging agent such as acetone or other ketones under acidic conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid or sulfuric acid, which facilitates the formation of the propane-2,2-diyl bridge.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as crystallization and distillation, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions often require the presence of a catalyst or specific reaction conditions.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ethylaniline groups and the propane-2,2-diyl bridge, which can participate in various interactions with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in catalysis, synthesis, or biological assays.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Propane-2,2-diyl)bis(2-aminophenol)
  • 4,4’-(Propane-2,2-diyl)bis(2-nitrophenol)
  • 4,4’-(Propane-2,2-diyl)bis(2-methylphenol)

Uniqueness

4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) is unique due to the presence of ethylaniline groups, which impart specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

144647-24-5

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-[2-(4-amino-3-ethylphenyl)propan-2-yl]-2-ethylaniline

InChI

InChI=1S/C19H26N2/c1-5-13-11-15(7-9-17(13)20)19(3,4)16-8-10-18(21)14(6-2)12-16/h7-12H,5-6,20-21H2,1-4H3

InChI Key

LCWNKYNBLDIFCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)N)CC)N

Origin of Product

United States

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